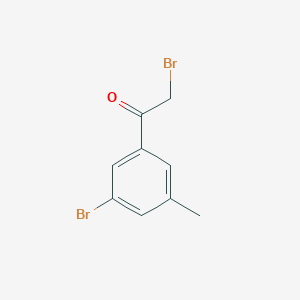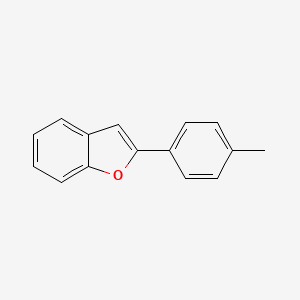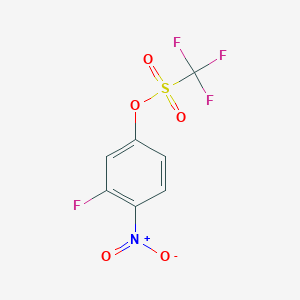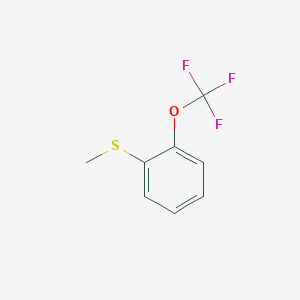
2-Bromo-1-(3-bromo-5-methylphenyl)ethanone
説明
2-Bromo-1-(3-bromo-5-methylphenyl)ethanone, also known as 1-Bromo-2-methyl-3-phenylpropane or 2-bromo-2-methyl-3-phenylpropane, is an organic compound that is used as a reagent in organic synthesis. It is a colorless solid that is soluble in many organic solvents. It is a useful intermediate in the synthesis of a variety of compounds, including pharmaceuticals and other organic molecules.
科学的研究の応用
Synthesis and Biological Activities
2-Bromo-1-(3-bromo-5-methylphenyl)ethanone serves as a precursor in the synthesis of new brominated benzimidazole derivatives, which exhibit significant biological activities. These derivatives, including 1-(6-Bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanone, have been explored for their potent immunosuppressive and immunostimulatory effects on macrophages and T-lymphocytes. Furthermore, certain compounds synthesized from this bromo ketone have shown strong cytotoxicity against various carcinoma and leukemia cell lines, highlighting their potential in medicinal chemistry for developing new therapeutic agents (Abdel‐Aziz, Hamdy, Gamal-Eldeen, & Fakhr, 2011).
Enantiomerically Pure Compounds
The compound has also been used in the synthesis of enantiomerically pure compounds. For instance, 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethanes, derived from a similar brominated compound, have been produced with high enantiomeric purities. These compounds are crucial for studying the role of chirality in biological systems and for the development of enantioselective drugs, showcasing the relevance of bromo ketones in advanced synthetic organic chemistry (Zhang et al., 2014).
Chalcone Analogues and α,β-Unsaturated Ketones
Moreover, the compound is instrumental in generating α,β-unsaturated ketones and chalcone analogues through electron-transfer chain reactions. These reactions involve bromoketones derived from bromo compounds, leading to a variety of chalcone analogues. These chalcone analogues are valuable for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities, thus broadening the scope of 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone in synthetic and medicinal chemistry (Curti, Gellis, & Vanelle, 2007).
Antimicrobial Agents
Another significant application is the synthesis of compounds with antimicrobial properties. For example, 2-(4-Methylphenyl)-2-oxoethyl isonicotinate, synthesized from 2-bromo-1-(4-methylphenyl)ethanone, exhibited significant antimicrobial activity. This underscores the potential of brominated compounds in the development of new antimicrobial agents, addressing the urgent need for novel therapeutics against resistant microbial strains (Viveka et al., 2013).
特性
IUPAC Name |
2-bromo-1-(3-bromo-5-methylphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O/c1-6-2-7(9(12)5-10)4-8(11)3-6/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNXOPPKYQLTAIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(3-bromo-5-methylphenyl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(Z)-1,3-dichloro-4,4,4-trifluorobut-2-en-2-yl]benzene](/img/structure/B3041004.png)
![1-[(4,5,6,7-Tetrafluorobenzo[b]furan-2-yl)methyl]pyrrolidine](/img/structure/B3041005.png)
![2-{[(2,4-Dichlorophenyl)thio]methyl}-4,5,6,7-tetrafluorobenzo[b]furan](/img/structure/B3041006.png)

![2-{[2-Cyano-2-phenyl-1-(trifluoromethyl)vinyl]thio}pyridinium-1-olate](/img/structure/B3041010.png)


![3-[3,5-Di(trifluoromethyl)phenyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one](/img/structure/B3041017.png)

![[(1,1,1-Trifluoro-3-phenylpropan-2-ylidene)amino] 2,3,3-trichloroprop-2-enoate](/img/structure/B3041019.png)
![1-(1-Benzyl-2,2,2-trifluoroethoxy)-3-[(2-furylmethyl)amino]propan-2-ol](/img/structure/B3041021.png)
![O1-[4-(trifluoromethyl)benzoyl]-2-chloroethanehydroximamide](/img/structure/B3041023.png)

![[3,5-Di(trifluoromethyl)phenyl][4-(trifluoromethoxy)phenyl]methanone](/img/structure/B3041025.png)